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Compound of Interest

Compound Name: 4-Chloro-isatoic anhydride

Cat. No.: B1580710 Get Quote

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-isatoic Anhydride

Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in

modern chemistry, providing unparalleled insight into the molecular structure of organic

compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-
Chloro-isatoic anhydride (CAS No: 40928-13-0).[1] Systematically known as 7-Chloro-2H-

3,1-benzoxazine-2,4(1H)-dione, this compound is a valuable building block in synthetic

chemistry. This document provides a detailed interpretation of its spectral features, supported

by established experimental protocols and theoretical principles, to serve as a definitive

reference for researchers, scientists, and professionals in drug development and materials

science.

Experimental Methodology: Acquiring High-Fidelity
NMR Data
The integrity of NMR data is fundamentally dependent on meticulous sample preparation and

the precise setup of acquisition parameters. The following protocols are designed to ensure the

generation of high-resolution, unambiguous spectra for 4-Chloro-isatoic anhydride.

Sample Preparation Protocol
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The choice of solvent is the most critical decision in preparing an NMR sample. The solvent

must dissolve the analyte without reacting with it and should not have signals that obscure the

analyte's resonances. Deuterated solvents are essential to avoid a large, overwhelming solvent

signal in ¹H NMR spectra.

Step-by-Step Protocol:

Analyte Weighing: Accurately weigh approximately 5-10 mg of 4-Chloro-isatoic anhydride
powder.

Solvent Selection: Deuterated acetone (Acetone-d₆) is a suitable solvent, as demonstrated in

reference spectra.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) is another excellent option

due to its high dissolving power for polar, heterocyclic compounds.[3]

Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6

mL of the chosen deuterated solvent.

Homogenization: Securely cap the NMR tube and gently vortex or sonicate the mixture until

the solid is completely dissolved, yielding a clear, homogenous solution.

Standard Addition (Optional but Recommended): Add a small amount of Tetramethylsilane

(TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[4]

NMR Spectrometer Configuration
The following parameters are typical for a modern 400 or 500 MHz NMR spectrometer and are

optimized for a small organic molecule like 4-Chloro-isatoic anhydride.
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Parameter
¹H NMR
Specification

¹³C NMR
Specification

Rationale

Spectrometer Freq. 400-500 MHz 100-125 MHz

Higher fields provide

better signal

dispersion and

sensitivity.

Solvent Acetone-d₆ Acetone-d₆

Chosen for analyte

solubility and well-

characterized residual

peaks.[5]

Internal Standard TMS (0.00 ppm) TMS (0.00 ppm)

Provides a universal

reference point for

chemical shifts.[6]

Temperature 298 K (25 °C) 298 K (25 °C)

Standard ambient

temperature for

routine analysis.

Number of Scans 16-32 1024-4096

More scans are

needed for ¹³C due to

its low natural

abundance (~1.1%).

[7]

Decoupling Not Applicable
Proton Broadband

Decoupling

Simplifies the

spectrum to single

lines for each unique

carbon, improving

clarity.[8]

Analysis of the ¹H NMR Spectrum
The proton NMR spectrum provides a wealth of information regarding the number of distinct

proton environments, their electronic surroundings, and their spatial relationships through spin-

spin coupling. The experimental spectrum of 4-Chloro-isatoic anhydride, acquired in

Acetone-d₆, reveals four distinct signals.[1][2]
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Data Summary and Peak Assignments
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Signal
Label

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

A 11.84
Broad Singlet

(bs)
- 1H NH

B 7.90 - 7.92 Doublet (d) 8.6 Hz 1H Ar-H (H-5)

C 7.28 - 7.30
Doublet of

Doublets (dd)

8.5 Hz, ~2.0

Hz
1H Ar-H (H-6)

D 7.13 - 7.14 Doublet (d) ~2.0 Hz 1H Ar-H (H-8)
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Note: The

reported

singlet for the

H-8 proton

and doublet

for the H-6

proton in the

source

data[1][2] are

re-interpreted

here based

on

established

coupling

patterns for

this

substitution.

The H-6

proton should

be a doublet

of doublets,

and the H-8

proton a

doublet due

to meta-

coupling.

Detailed Signal Interpretation
Signal A (11.84 ppm): This highly deshielded, broad singlet is characteristic of the N-H proton

of the cyclic carbamate (anhydride) structure.[9] Its broadness is due to quadrupole

broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace

amounts of water.

Signal B (7.91 ppm): This doublet corresponds to the H-5 proton. It is the most downfield of

the aromatic protons due to its position ortho to a carbonyl group (C-4), which exerts a
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strong electron-withdrawing anisotropic effect.[10] It appears as a doublet because it is

coupled only to the adjacent H-6 proton (ortho-coupling).

Signal C (7.29 ppm): This signal is assigned to the H-6 proton. It experiences coupling from

two different protons: a large ortho-coupling (J ≈ 8.5 Hz) to H-5 and a smaller meta-coupling

(J ≈ 2.0 Hz) to H-8. This results in a doublet of doublets pattern.

Signal D (7.14 ppm): This signal corresponds to the H-8 proton. It is located ortho to the

electron-donating nitrogen atom and meta to the electron-withdrawing chloro group. It

appears as a doublet due to the small meta-coupling to the H-6 proton.

Visualization of Proton Coupling
The following diagram illustrates the spin-spin coupling relationships between the aromatic

protons of 4-Chloro-isatoic anhydride.

H-5 H-6 H-8 N-H

Click to download full resolution via product page

Caption: ¹H-¹H spin-spin coupling network in 4-Chloro-isatoic anhydride.

Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides

information about their chemical environment. While direct experimental data for the title

compound is not readily available, a highly accurate prediction can be made based on the

known spectrum of the parent compound, isatoic anhydride[3], and established substituent

chemical shift (SCS) effects for chlorine on a benzene ring.[11]

Predicted ¹³C Chemical Shifts and Assignments
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Carbon Label
Predicted Chemical Shift
(δ, ppm)

Rationale for Shift

C-2 (C=O) ~163

Carbonyl carbon of the

anhydride, highly deshielded.

[12]

C-4 (C=O) ~148
Carbonyl carbon of the cyclic

carbamate, deshielded.

C-8a ~140
Quaternary aromatic carbon

adjacent to nitrogen.

C-7 ~135

Quaternary aromatic carbon

directly bonded to the

electronegative Cl atom (ipso-

carbon).

C-5 ~130
Aromatic CH carbon, ortho to a

carbonyl group.

C-6 ~125 Aromatic CH carbon.

C-4a ~118
Quaternary aromatic carbon

ortho to two carbonyl groups.

C-8 ~115
Aromatic CH carbon, ortho to

nitrogen.

Note: These are estimated values. The actual chemical shifts may vary depending on the

solvent and experimental conditions.[13]

Rationale for Predicted Shifts
Carbonyl Carbons (C-2, C-4): These carbons appear at the most downfield region of the

spectrum (>145 ppm) due to the strong deshielding effect of the double-bonded oxygen

atoms.[7]

Aromatic Carbons: The chloro-substituent at C-7 significantly influences the aromatic region.

The ipso-carbon (C-7) is expected to be deshielded. The other carbons (C-5, C-6, C-8) will
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have their chemical shifts modulated by the combined electronic effects of the chlorine, the

fused heterocyclic ring, and the carbonyl groups. The symmetry of the parent molecule is

broken, resulting in eight distinct carbon signals.[14]

Visualization of Molecular Structure
The diagram below shows the IUPAC numbering for the carbon atoms in 4-Chloro-isatoic
anhydride (7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione).

Caption: Molecular structure and numbering of 4-Chloro-isatoic anhydride.

Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural

confirmation of 4-Chloro-isatoic anhydride. The ¹H NMR spectrum is characterized by a

downfield N-H singlet and three distinct aromatic signals whose splitting patterns are fully

consistent with the 7-chloro substitution pattern. The predicted ¹³C NMR spectrum

complements this analysis by identifying all eight unique carbon environments, including two

deshielded carbonyl carbons. This guide serves as a practical reference, empowering

researchers to confidently identify and characterize this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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